![molecular formula C20H30N2O2 B4551371 4-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4551371.png)
4-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol
Descripción general
Descripción
4-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.230728204 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Applications
A study by Kumar et al. (2017) highlighted the synthesis of novel derivatives involving piperazine compounds, demonstrating significant antidepressant and antianxiety activities in preclinical models. These compounds were synthesized through a series of reactions starting from 2-acetylfuran, leading to the formation of compounds with potential therapeutic applications in mood disorders (Kumar et al., 2017).
Crystal Structural Insights
Miyata et al. (2004) conducted a study on the crystal structure of a compound similar in structural complexity, providing insights into the molecular conformation and intermolecular interactions. Such structural elucidations are crucial for understanding the physical and chemical properties that influence the biological activity of these compounds (Miyata et al., 2004).
Metabolic Pathway Elucidation
Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, revealed the metabolic pathways involving cytochrome P450 enzymes. This study underscores the importance of understanding the metabolic fate of therapeutic compounds for optimizing efficacy and safety (Hvenegaard et al., 2012).
Antimalarial Potential
A study focused on the anti-malarial activity of piperazine derivatives demonstrated the critical role of molecular features such as the hydroxyl group, benzyl group, and methylene substituents. These findings highlight the potential of designing targeted compounds for antimalarial therapy (Cunico et al., 2009).
PPARpan Agonist Synthesis
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, showcasing the relevance of specific piperazine derivatives in modulating peroxisome proliferator-activated receptors (PPARs). This approach has implications for treating metabolic disorders (Guo et al., 2006).
Antimicrobial Activities
Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, indicating the potential of piperazine-based compounds in addressing microbial resistance (Bektaş et al., 2010).
Aromatase Inhibition for Cancer Therapy
Hartmann and Batzl (1986) explored the synthesis and biological evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, presenting a potential therapeutic avenue for hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Propiedades
IUPAC Name |
4-[4-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenyl]but-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-17(2)22-12-11-21(16-20(22)10-14-24)15-19-8-6-18(7-9-19)5-3-4-13-23/h6-9,17,20,23-24H,4,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIFRBBUPMGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4551293.png)
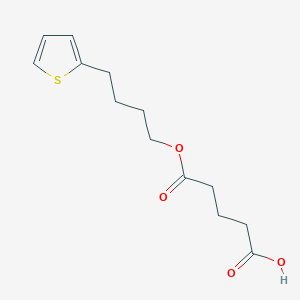
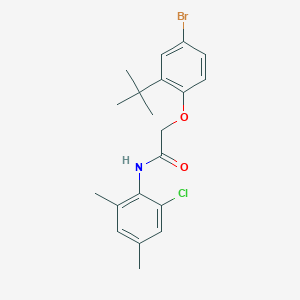
![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4551306.png)
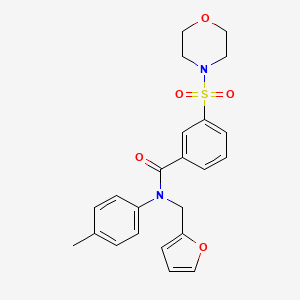
![(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551338.png)
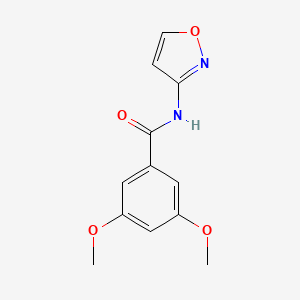
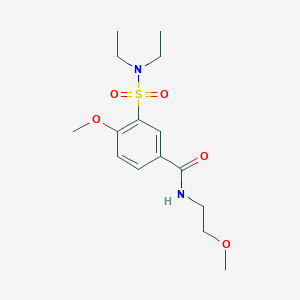
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-methoxyphenyl)quinoline](/img/structure/B4551360.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4551374.png)
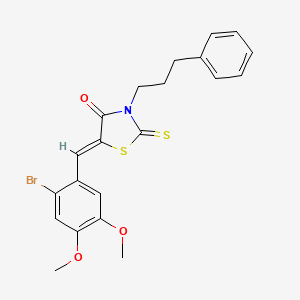
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551382.png)
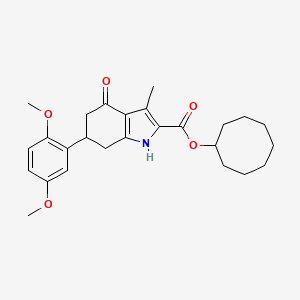
![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4551398.png)
